molecular formula C23H21ClN4O2S B2454759 (4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049365-80-1

(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2454759
CAS No.: 1049365-80-1
M. Wt: 452.96
InChI Key: JDJSLLLJUWJWET-UHFFFAOYSA-N
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Description

(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 452.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel compounds related to the chemical structure of interest have been synthesized and characterized using various spectroscopic methods. The studies involve structural optimization, interpretation of vibrational spectra through density functional theory calculations, and molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020). Another study reported the synthesis of structurally related compounds and their biological activity assessment against bacteria and fungi (J.V.Guna et al., 2009).

Molecular Structure Analysis

  • Research on the imidazo[2,1-b][1,3]thiazole group of the title compound revealed specific dihedral angles and interaction patterns, showing how molecules are connected by intermolecular hydrogen bonds, forming a chain-like structure, and engaging in weak C—H⋯π interactions (Akkurt et al., 2010).

Cytotoxic Activity and Cancer Research

  • A study synthesized novel compounds based on the imidazo[2,1-b]thiazole scaffold and tested their cytotoxicity against human cancer cell lines, finding that certain compounds showed potential as inhibitors against specific cancer cell lines (Ding et al., 2012).

Anti-Mycobacterial and Anti-Tuberculosis Studies

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new anti-mycobacterial chemotype, with certain compounds exhibiting significant anti-tubercular activity, and a quantitative structure-activity relationship has been established (Pancholia et al., 2016). Another study synthesized and tested (1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives for their anticancer and antituberculosis properties (Mallikarjuna et al., 2014).

Molecular Docking and Interaction Studies

  • The crystal structure of a related compound revealed specific orientations and interactions between different molecular components, contributing to the understanding of the compound's molecular interaction dynamics (Revathi et al., 2015).

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-30-17-8-6-16(7-9-17)19-14-28-21(15-31-23(28)25-19)22(29)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSLLLJUWJWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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